3'-O-TBDMS-5'-O-DMT-N4-Bz-rC CED phosphoramidite
Description
3'-O-TBDMS-5'-O-DMT-N4-Bz-rC CED phosphoramidite is a specialized ribocytidine derivative used in solid-phase oligonucleotide synthesis. Its structure includes critical protective groups:
- 5'-O-DMT (4,4'-Dimethoxytrityl): Ensures 5′-hydroxyl protection during synthesis, enabling stepwise elongation .
- 3'-O-TBDMS (tert-Butyldimethylsilyl): Protects the 3′-hydroxyl, which is selectively removed during deprotection .

- N4-Benzoyl (Bz): Stabilizes the cytidine base against side reactions during coupling .
- 2-Cyanoethyl (CE) Phosphoramidite: Facilitates phosphite triester formation during oligonucleotide chain assembly .
This compound is pivotal for synthesizing RNA sequences with high fidelity, particularly in biomedical research targeting cancer, viral infections, and genetic disorders .
Properties
Molecular Formula |
C52H66N5O9PSi |
|---|---|
Molecular Weight |
964.2 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-47-46(66-68(10,11)51(5,6)7)44(64-49(47)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38)35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59) |
InChI Key |
KGHSXHZESVOJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite involves multiple steps, each requiring specific conditions to ensure the purity and yield of the final product. The process typically starts with the protection of the ribose sugar at the 2’ and 5’ positions using tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups, respectively. The nucleobase is then protected with a benzoyl (Bz) group at the N4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in controlled environments to maintain consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the purity and structure of the compound .
Chemical Reactions Analysis
Deprotection and Cleavage
Post-synthesis, protective groups are sequentially removed:
| Protective Group | Deprotection Agent | Conditions |
|---|---|---|
| 5'-O-DMT | 3% dichloroacetic acid (DCA) in DCM | 1–2 minutes, room temperature |
| 3'-O-TBDMS | 1M tetrabutylammonium fluoride (TBAF) in THF | 18–24 hours, 65°C |
| N4-Bz | Concentrated ammonium hydroxide (NH₄OH) | 6–12 hours, 55°C |
-
Oxidation : The phosphite triester intermediate is oxidized to phosphate using 0.02M iodine in THF/water/pyridine (1:2:3 v/v) .
Side Reactions and Mitigation
-
Silyl Migration :
The 2'-O-TBDMS group may migrate to the 3'-position under acidic conditions, leading to undesired isomers. This is minimized by: -
Incomplete Coupling :
Addressed via capping with acetic anhydride and 1-methylimidazole to block unreacted 5'-OH groups . -
Depurination :
Rare in RNA synthesis due to the absence of 2'-deoxyribose but monitored via HPLC for modified bases .
Comparative Coupling Efficiencies
Data from RNA synthesis protocols using analogous phosphoramidites :
| Activator | Coupling Efficiency (%) | Purity (HPLC, %) |
|---|---|---|
| BTT | 99.2 | 98.5 |
| ETT | 98.7 | 97.8 |
| 1H-Tetrazole | 97.1 | 96.0 |
Synthetic Protocols
A representative protocol for coupling 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC CED phosphoramidite :
-
Activation : Dissolve 0.1M phosphoramidite and 0.25M BTT in anhydrous acetonitrile.
-
Coupling : Deliver to solid support-bound nucleoside (5'-OH), react for 4.5 minutes.
-
Oxidation : Treat with iodine/water/pyridine/THF for 1 minute.
-
Capping : Apply acetic anhydride/1-methylimidazole/N-methylpyrrolidone (1:1:8 v/v).
Research Findings
-
Hybridization Stability : N4-Bz modification increases Tm by ~2°C per modification due to enhanced base stacking .
-
Scale-Up : Kilogram-scale synthesis achieves >98% purity, validated via ³¹P NMR .
This compound’s reactivity profile underscores its indispensability in synthesizing high-fidelity RNA constructs for therapeutic and diagnostic applications.
Scientific Research Applications
3’-O-TBDMS-5’-O-DMT-N4-Bz-rC CED phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of RNA oligonucleotides for structural and functional studies.
Biology: RNA interference (RNAi) studies to silence specific genes.
Medicine: Development of RNA-based therapeutics for various diseases.
Industry: Production of synthetic RNA for diagnostic and therapeutic applications .
Mechanism of Action
The compound exerts its effects by participating in the chemical synthesis of RNA oligonucleotides. The protective groups (TBDMS, DMT, and Bz) ensure that the reactive sites on the ribose sugar and nucleobase are protected during the synthesis process. This allows for the sequential addition of nucleotides to form the desired RNA sequence. The cyanoethyl diisopropyl phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, which is essential for the stability and functionality of the RNA molecule .
Comparison with Similar Compounds
Comparison with Similar Phosphoramidites
Structural and Functional Differences
Key Observations :
- Base-Specific Modifications : The N4-Bz group in the target compound enhances base-pairing specificity compared to N4-acetylated analogs, which may reduce steric hindrance .
- Regioselective Protection : Unlike 2'-O-TBDMS derivatives (e.g., 5'-O-DMT-2'-O-TBDMS-2-Thiouridine), the 3'-O-TBDMS group in the target compound is compatible with RNA synthesis protocols requiring 2′-OH deprotection for functional studies .
Stability and Purity
- Target Compound : ≥98% purity (HPLC-grade), with stable TBDMS and DMT groups under anhydrous conditions .
- Acetylated Cytidine Analog : Prone to N4-acetyl hydrolysis during prolonged storage, necessitating rigorous desiccation .
- N6-Bz-rA Analog : Exhibits superior stability in long-term storage due to the robust N6-benzoyl protection .
Biological Activity
The compound 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC CED phosphoramidite is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides. This article reviews its biological activity, focusing on its synthesis, stability, and applications in gene therapy and molecular biology.
- Molecular Formula : C₄₁H₄₉N₄O₉P
- Molecular Weight : 772.82 g/mol
- CAS Number : 206055-75-6
This phosphoramidite features a TBDMS (tert-butyldimethylsilyl) protecting group at the 3' position and a DMT (dimethoxytrityl) protecting group at the 5' position, which are critical for its stability during oligonucleotide synthesis.
Synthesis
The synthesis of this phosphoramidite typically involves the following steps:
- Protection of Functional Groups : The ribonucleoside is protected using TBDMS and DMT groups to prevent unwanted reactions during synthesis.
- Phosphorylation : The protected nucleoside is then phosphorylated to form the phosphoramidite.
- Coupling Reactions : This compound can be incorporated into oligonucleotides through standard phosphoramidite chemistry, allowing for the formation of complex nucleic acid structures.
Gene Silencing and Therapeutic Applications
Research indicates that oligonucleotides synthesized using this compound exhibit enhanced binding affinity to complementary RNA sequences. This property is crucial for applications in gene silencing, where effective hybridization can lead to downregulation of target genes.
- Stability Against Nucleases : The modifications in this phosphoramidite contribute to increased resistance against nucleases, which is vital for therapeutic applications where oligonucleotides must remain intact in biological environments.
- Formation of Stable Duplexes : Studies have shown that oligonucleotides containing this phosphoramidite form stable duplexes with complementary RNA, demonstrating potential for use in RNA interference (RNAi) strategies .
Case Study 1: Efficacy in HeLa Cells
In a study assessing the efficacy of morpholino oligonucleotides incorporating similar phosphoramidites, researchers found that these constructs exhibited potent silencing activity in HeLa cells. The incorporation of modified bases enhanced the stability and efficacy of the oligonucleotides .
Case Study 2: Delivery Mechanisms
A recent investigation into self-penetrating oligonucleotide derivatives highlighted the role of hydrophobic modifications in enhancing cellular uptake. The study reported that derivatives with lipid-like properties demonstrated improved binding to serum albumin, facilitating better distribution and uptake in target cells .
Data Table: Comparison of Biological Activities
| Property | This compound | DMTr-LNA-5MeU-3-CED Phosphoramidite |
|---|---|---|
| Stability Against Nucleases | High | Moderate |
| Binding Affinity | Strong | Moderate |
| Cellular Uptake | Enhanced with modifications | Limited |
| Application | Gene silencing, RNAi | Oligonucleotide synthesis |
Q & A
Q. What are the critical synthetic steps for preparing 3'-O-TBDMS-5'-O-DMT-N4-Bz-rC CED phosphoramidite?
The synthesis involves sequential protection of functional groups and phosphitylation. Key steps include:
- Protection : The 3'-OH is protected with tert-butyldimethylsilyl (TBDMS), the 5'-OH with dimethoxytrityl (DMT), and the N4-amine of cytidine with benzoyl (Bz) to prevent undesired side reactions during oligonucleotide assembly .
- Phosphitylation : Reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite in dry dichloromethane under argon, using N,N-diisopropylethylamine (DIEA) as a catalyst. The reaction is quenched with methanol, followed by purification via ethyl acetate extraction and evaporation .
- Purification : Crude product is washed with NaHCO₃ and brine, dried over Na₂SO₄, and purified via column chromatography or HPLC .
Q. What is the role of each protecting group in this phosphoramidite?
- TBDMS (3'-O) : Provides steric hindrance to protect the 3'-OH during synthesis, removable via fluoride-based reagents (e.g., TBAF) .
- DMT (5'-O) : Blocks the 5'-OH; its removal under acidic conditions (e.g., 3% trichloroacetic acid) allows sequential coupling in solid-phase synthesis .
- Bz (N4) : Protects the cytidine exocyclic amine from side reactions during phosphoramidite activation .
Q. How should this phosphoramidite be stored to ensure stability?
Store at < -15°C under inert gas (argon or nitrogen) to prevent degradation. Prior to use, warm the vial to room temperature in a desiccator to avoid moisture absorption, which hydrolyzes the phosphoramidite bond .
Q. What analytical methods validate the purity of this compound?
- HPLC : Reverse-phase C18 columns with acetonitrile/TEAA buffers confirm >98% purity .
- ³¹P NMR : Ensures absence of H-phosphonate or other phosphorous-containing impurities (target δ: ~149 ppm) .
- Mass spectrometry (ESI-MS or MALDI-TOF) : Validates molecular weight (theoretical: 832.92 g/mol) .
Advanced Questions
Q. How can researchers troubleshoot low coupling efficiency during solid-phase synthesis using this phosphoramidite?
Low coupling efficiency may arise from:
- Moisture contamination : Ensure anhydrous acetonitrile (<10 ppm H₂O) and dry synthesizer lines .
- Suboptimal activator : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for efficient activation .
- Solvent effects : Avoid tetrahydrofuran (THF) as a solvent; it reduces coupling rates due to peroxide formation. Use acetonitrile instead .
Q. What strategies resolve discrepancies in oligonucleotide purity post-synthesis?
- Denaturing PAGE or ion-exchange HPLC : Identifies truncated sequences ("shortmers") caused by incomplete coupling .
- MALDI-TOF analysis : Detects depurination or backbone modifications. Adjust deprotection conditions (e.g., reduce ammonium hydroxide exposure time) .
- Repurification : Use C18 cartridges or preparative HPLC to isolate full-length products .
Q. How does the stability of this phosphoramidite compare under varying reaction conditions?
- Acidic conditions : DMT removal is pH-sensitive; prolonged exposure to >5% TCA causes depurination .
- Oxidative stress : Phosphoramidites degrade in the presence of peroxides. Add antioxidants (e.g., BHT) to THF if used .
- Temperature : Storage at >0°C accelerates hydrolysis; synthetic steps should occur at 20–25°C .
Q. What applications does this phosphoramidite enable in antisense therapy or gene silencing?
- Antisense oligonucleotides : Incorporates modified cytidine residues to enhance target mRNA binding affinity .
- siRNA/miRNA analogs : The 2'-O-TBDMS group improves nuclease resistance, extending half-life in biological systems .
- Structural studies : 3'-O-TBDMS allows precise control over oligonucleotide folding in NMR or crystallography .
Q. How does this phosphoramidite compare to N4-acetyl or N4-ibu-protected analogs?
Q. What novel methodologies leverage this phosphoramidite for genome editing or diagnostics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

